Syringalide B

説明

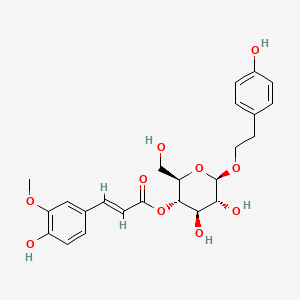

Structure

3D Structure

特性

CAS番号 |

110344-59-7 |

|---|---|

分子式 |

C24H28O10 |

分子量 |

476.5 g/mol |

IUPAC名 |

[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C24H28O10/c1-31-18-12-15(4-8-17(18)27)5-9-20(28)34-23-19(13-25)33-24(22(30)21(23)29)32-11-10-14-2-6-16(26)7-3-14/h2-9,12,19,21-27,29-30H,10-11,13H2,1H3/b9-5+/t19-,21-,22-,23-,24-/m1/s1 |

InChIキー |

BSRXILVDMLYSAW-WNPZWFQQSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(OC(C(C2O)O)OCCC3=CC=C(C=C3)O)CO)O |

異性体SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OCCC3=CC=C(C=C3)O)CO)O |

正規SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(OC(C(C2O)O)OCCC3=CC=C(C=C3)O)CO)O |

同義語 |

2-(4-hydroxyphenyl)ethyl 4-O-((E)-feruloyl)-beta-D-glucopyranoside 2-(4-hydroxyphenyl)ethyl 4-O-feruloylglucopyranoside syringalide B |

製品の起源 |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Syringalide B

Botanical Sources and Distribution of Syringalide B

The occurrence of this compound is not widespread, with its presence confirmed in specific plant species. Detailed investigations have led to its isolation and characterization from the following botanical sources.

Isolation from Syringa reticulata

This compound was first isolated from the fresh leaves of Syringa reticulata (Blume) Hara, commonly known as the Japanese tree lilac. jst.go.jpjst.go.jp In this plant, it co-occurs with other acylated glycosides, including Syringalide A, Syringalide A-3'-α-L-rhamnoside, and Isosyringalide-3'-α-L-rhamnoside. jst.go.jpjst.go.jp The leaves of S. reticulata are a significant source of various phenylethanoids, with these compounds being predominant constituents. researchgate.net Further phytochemical studies on S. reticulata have continued to reveal a rich profile of compounds, including other glycosides. researchgate.netnih.gov

Presence in Physalis alkekengi var. franchetii

This compound has also been identified in the fruits and calyxes of Physalis alkekengi var. franchetii (Mast.) Makino, also known as the Chinese lantern. nih.govmdpi.comresearchgate.net This plant is utilized in traditional medicine and has been the subject of extensive phytochemical analysis. nih.govresearchgate.netsemanticscholar.org Over 530 compounds have been isolated from this plant, with this compound being among the identified phenylpropanoids. nih.gov

Related Compounds in other Syringa Species and Scutellaria Genus

The genus Syringa, belonging to the Oleaceae family, is a rich source of various secondary metabolites, including phenylethanoids, iridoids, and lignans. nih.govresearchgate.netwikipedia.org While this compound itself has been specifically isolated from S. reticulata, other related phenylethanoid glycosides are found across different Syringa species. researchgate.netresearchgate.netnih.gov For instance, Syringalide A has been isolated from other Syringa species. nih.gov

Interestingly, compounds structurally related to this compound have also been reported in the Scutellaria genus (Lamiaceae family). nih.govresearchgate.net Specifically, Syringalide A was isolated from the aerial parts of Scutellaria pinnatifida A. Hamilt. nih.gov This marks the first report of this particular compound within the Scutellaria genus, which is known for its diverse array of flavonoids and phenylethanoids. nih.govmdpi.comresearchgate.netnih.gov

Contemporary Extraction and Purification Techniques in this compound Research

The isolation and purification of this compound and other related glycosides from their natural sources require sophisticated separation methodologies due to the complexity of the plant extracts.

Chromatographic Techniques for Glycoside Separation

Column chromatography is a fundamental and widely used technique for the separation of glycosides from crude plant extracts. column-chromatography.comnih.gov For the isolation of phenylethanoid glycosides like this compound, a combination of different chromatographic methods is often employed. The initial extraction is typically carried out with a polar solvent such as methanol (B129727) or ethanol. nih.govnih.gov This is often followed by partitioning with solvents of varying polarity to achieve a preliminary separation.

Further purification is achieved through various column chromatography techniques. column-chromatography.com Adsorbents like silica (B1680970) gel and Sephadex LH-20 are commonly used. nih.govbrunel.ac.uk Reversed-phase high-performance liquid chromatography (HPLC) is a crucial tool for the final purification and analysis of these compounds, often using a C18 column with a gradient elution of acetonitrile (B52724) and water (often with a small amount of acid like phosphoric acid). nih.govfrontiersin.orgacademicjournals.org

Advanced Separation Methods for Phenylethanoid Glycosides

To overcome the challenges associated with conventional chromatographic methods, such as irreversible adsorption of polar compounds onto solid supports, more advanced techniques are being utilized. brunel.ac.uk High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful liquid-liquid partition chromatography technique for the separation of polar compounds like phenylethanoid glycosides. brunel.ac.uknih.govresearchgate.net HSCCC avoids the use of solid stationary phases, thereby preventing the loss of sample due to strong adsorption. brunel.ac.ukresearchgate.net This method has been successfully applied to the separation of various phenylethanoid glycosides from different plant sources. researchgate.net

Another advanced approach involves the use of mesoporous carbon materials as adsorbents for the efficient separation and purification of phenylethanoid glycosides from extracts. frontiersin.org These materials offer a high adsorption capacity and can be effectively regenerated. frontiersin.org

Considerations for Maintaining Compound Integrity During Isolation

The chemical stability of this compound is a paramount concern during its extraction and purification. Phenylethanoid glycosides, as a class, are susceptible to degradation under various conditions, which can compromise the yield and purity of the final product.

Key factors that can lead to the degradation of these compounds include:

pH: Both acidic and high pH conditions can be detrimental. The use of silica gel in chromatography, for instance, can create an acidic environment that leads to the decomposition of glycosides. researchgate.netnih.gov

Temperature: Elevated temperatures can accelerate the degradation of phenylethanoid glycosides. researchgate.netnih.gov Processing techniques, such as the steaming of fresh plant material, have been shown to significantly alter the levels of these compounds, indicating that thermal stability is a critical factor from the very first steps of extraction. jst.go.jp

Light: Exposure to light can also contribute to the degradation of these compounds. researchgate.netnih.gov

To mitigate these risks, several strategies can be employed. The use of HSCCC, by avoiding solid supports, minimizes contact with potentially acidic surfaces. nih.gov Furthermore, conducting extraction and purification steps at controlled, low temperatures and with protection from light can help preserve the structural integrity of this compound. The addition of antioxidants, such as sodium ascorbate, has been shown to improve the stability of other complex molecules extracted from plants and could be a valuable consideration in the isolation of this compound. nih.gov

Synthetic Strategies and Chemical Derivatization of Syringalide B

Total Chemical Synthesis Approaches for Syringalide B

The total synthesis of this compound presents notable challenges, including the regioselective and stereoselective formation of the glycosidic bond and the selective acylation of the glucose unit.

The creation of the β-D-glucopyranoside linkage in this compound requires precise control over both regioselectivity (attachment at the correct hydroxyl group of the aglycone) and stereoselectivity (formation of the β-anomer).

Initial synthetic efforts often involved multi-step sequences to achieve the desired glycosylation. researchgate.net A key challenge in the synthesis of phenylpropanoid glycosides is the selective formation of the glycosidic bond. researchgate.net Researchers have explored various glycosylation methods to control the stereochemical outcome. nih.gov For instance, the use of glycosyl donors with participating groups at the C-2 position of the glucose unit, such as an acetyl group, can favor the formation of the desired 1,2-trans-glycosidic bond, resulting in the β-anomer. jst.go.jp More advanced strategies focus on catalyst-controlled site-selective glycosylation to streamline the process and avoid extensive protecting group manipulations. jst.go.jpjst.go.jp Some methods have utilized glycosyl-acceptor-derived boronic ester catalysts to achieve both high regioselectivity and 1,2-cis-α-stereoselectivity in glycosylation reactions, although this specific application to this compound is not detailed. nih.gov The development of regioselective glycosylation techniques is crucial for providing shorter synthetic routes to complex glycosides. researchgate.net

The introduction of the (E)-feruloyl group at the C-4 hydroxyl of the glucose unit is another critical step in the total synthesis of this compound. nih.gov The presence of multiple hydroxyl groups on the glucose ring necessitates a regioselective acylation strategy.

One of the primary challenges is the chemoselective and regioselective cinnamoylation of the secondary hydroxyl group at the O-4 position of the 2-phenylethyl-β-D-glucoside core, given the presence of other hydroxyl groups, including the more reactive primary hydroxyl at O-6. thieme-connect.com Traditional syntheses have often relied on extensive protection and deprotection sequences to achieve this selective acylation. thieme-connect.com For example, the first total synthesis of this compound involved protecting the other hydroxyl groups to direct the feruloylation to the desired position. nih.gov

More recent and efficient methods have been developed to circumvent these lengthy protection-deprotection schemes. A notable advancement is the direct, organocatalyst-promoted O-4 cinnamoylation of unprotected 2-phenylethyl-β-D-glucosides. thieme-connect.com This approach utilizes a chiral 4-pyrrolidinopyridine (B150190) organocatalyst to achieve high chemoselectivity and regioselectivity for the O-4 position, significantly shortening the synthetic route. thieme-connect.com The use of cinnamoyl chlorides has also been a common method for the esterification reaction. researchgate.net

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound, preventing unwanted reactions at sensitive functional groups. slideshare.net The choice of protecting groups is critical to the success of the synthesis, as they must be stable under various reaction conditions and removable without affecting other parts of the molecule. slideshare.netnih.gov

In the synthesis of this compound and related phenylpropanoid glycosides, various protecting groups have been employed. For instance, the first total synthesis of this compound utilized allyloxycarbonyl (Aoc) and allyl groups to protect the hydroxyl groups. nih.gov These groups were chosen because they successfully prevented the migration of the feruloyl group during the final deprotection steps. nih.gov Another strategy involved the use of benzyl (B1604629) groups as temporary protecting groups. researchgate.net Chloroacetyl and allyl groups have also been used as protective groups in the synthesis of this compound and its isomer, grayanoside A. researchgate.net

| Protecting Group | Function in this compound Synthesis | Reference |

| Allyloxycarbonyl (Aoc) | Protection of hydroxyl groups to prevent feruloyl group migration. | nih.gov |

| Allyl | Protection of hydroxyl groups to prevent feruloyl group migration. | nih.gov |

| Benzyl | Temporary protection of hydroxyl groups. | researchgate.net |

| Chloroacetyl | Protection of hydroxyl functions. | researchgate.net |

A primary goal in synthetic organic chemistry is the development of concise and efficient routes to target molecules. mdpi.com For this compound, this has involved moving away from lengthy protection-deprotection sequences towards more direct and regioselective methods. researchgate.netthieme-connect.com

Another approach to a shorter synthesis involved the use of a common intermediate to produce both this compound and its isomer, grayanoside A. researchgate.netjst.go.jpscirp.org This strategy, which utilized a benzyl group as a temporary protecting group, also aimed to improve the efficiency of the synthesis. researchgate.net The development of these shorter routes is crucial for making this compound and other phenylpropanoid glycosides more accessible for further research and potential applications. thieme-connect.com

Use of Protecting Group Strategies in Complex Glycoside Synthesis

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biological catalysts, such as enzymes. nih.govbeilstein-journals.org This approach can lead to more efficient and environmentally friendly synthetic routes. nih.gov

Biocatalysts, particularly enzymes, offer remarkable stereo- and regioselectivity, which can simplify the synthesis of complex molecules like glycosides. nih.govworktribe.comresearchgate.net While the direct chemoenzymatic synthesis of this compound itself is not extensively detailed in the provided context, the synthesis of phenylpropanoid glycoside (PPG) analogues using biocatalysts has been reported, demonstrating the potential of this strategy. oalib.complos.org

In one study, a two-step biosynthetic route was developed to obtain PPG analogues. oalib.complos.org This process involved:

Transgalactosylation: The enzyme β-galactosidase from Kluyveromyces lactis was used to catalyze the galactosylation of phenolic alcohols. oalib.complos.org

Esterification: Candida antarctica Lipase (B570770) B (CaL-B) was then employed as a biocatalyst to esterify the resulting galactoconjugates with various hydroxycinnamic acid derivatives. oalib.complos.org

This chemoenzymatic approach provides a versatile and efficient route to PPGs, avoiding the need for extensive protecting group manipulations that are common in purely chemical syntheses. oalib.complos.org The use of enzymes can lead to higher yields and a more sustainable process for producing these valuable compounds. nih.gov

Regioselective Acylation by Lipases

Enzymatic methods, particularly those employing lipases, have emerged as powerful tools for the regioselective acylation of polyhydroxylated natural compounds, including phenylpropanoid glycosides. jst.go.jpiupac.org Lipases are valued for their ability to catalyze reactions in organic solvents and selectively target specific hydroxyl groups on a molecule. iupac.org One of the most widely utilized enzymes for this purpose is Lipase B from Candida antarctica (CALB), often in its immobilized form, Novozym 435. researchgate.netnih.gov

While direct enzymatic acylation studies on this compound itself are not extensively detailed in the provided literature, the principles are demonstrated through reactions on structurally similar compounds like resveratrol (B1683913). For instance, CALB has been shown to regioselectively acylate the 4'-OH phenolic group of resveratrol with high yield, illustrating the enzyme's precision. researchgate.netnih.gov In contrast, lipases from other sources, such as Alcaligenes sp., can target different hydroxyl groups, highlighting the importance of enzyme selection for achieving desired regioselectivity. nih.gov

The mechanism of lipase catalysis involves an active site, typically a serine-histidine-aspartate triad, which forms a covalent acyl-enzyme intermediate that is then transferred to the substrate. diva-portal.org This process allows for high selectivity, which can be influenced by the solvent, the acyl donor, and the structure of the substrate itself. nih.govdiva-portal.org The use of vinyl esters as acyl donors is common in these transesterification reactions. researchgate.netnih.gov Such enzymatic strategies offer a synthetic route to acylated glycosides that can be more direct and selective than traditional chemical methods. iupac.org

Advantages of Enzymatic Methods in Terms of Selectivity and Mild Conditions

The use of enzymes, such as lipases, for the synthesis and modification of compounds like this compound offers significant advantages over conventional chemical methods, primarily concerning selectivity and reaction conditions. diva-portal.orgnih.gov

Key Advantages of Enzymatic Methods:

High Selectivity : Enzymes exhibit remarkable selectivity, which is categorized into three main types:

Regioselectivity : The ability to functionalize a specific position in a molecule with multiple reactive sites. diva-portal.org This is crucial for complex molecules like glycosides, where different hydroxyl groups have similar reactivity in chemical reactions. Enzymatic acylation can precisely target one hydroxyl group, avoiding the need for extensive protection and deprotection steps. jst.go.jpiupac.org

Chemoselectivity : The ability to distinguish between different functional groups. For instance, lipases can selectively acylate a hydroxyl group in the presence of a thiol group. diva-portal.org

Enantioselectivity : The ability to differentiate between enantiomers, which is critical in the synthesis of chiral molecules. diva-portal.org

Mild Reaction Conditions : Enzymatic reactions are typically conducted under mild conditions, including moderate temperatures and neutral pH. nih.govresearchgate.net This contrasts sharply with many chemical methods that require harsh conditions like extreme temperatures, strong acids or bases, and toxic reagents, which can lead to undesired side reactions such as degradation, isomerization, or acyl migration. nih.govresearchgate.net

Environmental Friendliness ("Green Chemistry") : By avoiding harsh chemicals, reducing the number of synthetic steps, and often using biodegradable catalysts (the enzymes themselves), enzymatic methods align well with the principles of green chemistry, minimizing environmental impact. nih.govresearchgate.net

These advantages make enzymatic catalysis a valuable strategy for the late-stage derivatization of natural products and the synthesis of novel analogues with high precision and efficiency. nih.govresearchgate.net

Synthesis of this compound Derivatives and Analogues for Structural Modification Studies

Strategies for Modifying the Glycosidic and Aglycone Moieties

The synthesis of derivatives and analogues of this compound involves strategic modifications of its two primary components: the sugar (glycosidic) moiety and the non-sugar (aglycone) moiety. These modifications are crucial for studying structure-activity relationships. The chemical synthesis of such glycosides is a complex task that requires careful planning of glycosylation reactions and the use of protecting groups. nih.govrsc.org

Modification of the Aglycone Moiety: The aglycone of this compound is a 2-(4-hydroxyphenyl)ethyl group attached to a feruloyl group. Modifications can be introduced by synthesizing analogues with different phenylethanol or cinnamic acid derivatives. For example, syntheses of related phenylpropanoid glycosides have been achieved using various substituted cinnamoyl chlorides and phenylethyl β-D-glucosides as starting materials. researchgate.net Palladium-catalyzed cross-coupling reactions have also been employed to link functionalized aryldiazonium salts to glycosyl acrylic esters, providing a versatile method for creating diversity in the cinnamoyl part of the aglycone. researchgate.netresearchgate.net

Modification of the Glycosidic Moiety: Modification of the glucose core often involves changing the acylation position or attaching different acyl groups or even additional sugar units. The first total synthesis of this compound, reported in 2005, utilized allyloxycarbonyl (Aoc) and allyl groups to protect the hydroxyl groups of the glucose unit. nih.gov This strategy was essential to prevent the migration of the feruloyl group from the C-4 to the C-6 position during the final deprotection steps, a common challenge in glycoside synthesis. nih.govresearchgate.net

A general synthetic plan involves several key steps:

Preparation of the Glycosyl Donor and Acceptor : This involves synthesizing the aglycone (the acceptor) and the sugar unit (the donor), often with appropriate protecting groups. nih.gov

Glycosylation : The formation of the glycosidic bond between the aglycone and the sugar. Various methods exist, including those using glycosyl trichloroacetimidate (B1259523) or ortho-alkynylbenzoate donors. nih.gov

Regioselective Acylation : Introduction of the feruloyl group at the desired position (C-4 for this compound). This can be achieved through chemical methods requiring protection/deprotection or through more direct organocatalytic or enzymatic approaches. jst.go.jpresearchgate.net

Deprotection : The final removal of all protecting groups to yield the target molecule. nih.gov

The table below summarizes a synthetic approach for this compound, highlighting the use of protecting groups.

| Step | Description | Protecting Groups Used | Key Reagents/Conditions | Reference |

| 1 | Glycosylation | Benzyl (Bn) | Aglycone + Glycosyl donor | researchgate.net |

| 2 | Selective Deprotection | - | Reagents to remove a specific protecting group at C-4 | nih.govresearchgate.net |

| 3 | Acylation | - | Feruloyl chloride or anhydride | nih.govresearchgate.net |

| 4 | Final Deprotection | Benzyl (Bn), Allyl (All), Allyloxycarbonyl (Aoc) | Pd/C, p-TsOH in MeOH/H₂O | nih.govresearchgate.net |

Synthesis of Isomers and Related Phenylpropanoid Glycosides

The synthesis of isomers of this compound and other related phenylpropanoid glycosides is essential for exploring the chemical space and biological activities of this class of compounds. A key structural isomer of this compound is Grayanoside A, where the feruloyl group is attached to the C-6 hydroxyl of the glucose, rather than the C-4.

Several synthetic routes have been developed that can be adapted to produce either this compound or its isomers. researchgate.net A significant challenge is controlling the regioselectivity of the acylation step. researchgate.net

Synthesis of Isomers (e.g., Grayanoside A): The synthesis of Grayanoside A often proceeds through a common intermediate that is also used for this compound. researchgate.net The key differentiating step is the acylation of the glucose moiety. To synthesize Grayanoside A, the acylation is directed to the primary hydroxyl group at the C-6 position. This is often easier to achieve chemically than acylation at the secondary C-4 hydroxyl due to the higher intrinsic reactivity of primary alcohols. jst.go.jp Dimethyltin dichloride (Me₂SnCl₂) has been successfully used as a catalyst for the regioselective O-6 acylation of unprotected 2-phenylethyl-β-D-glucosides with cinnamoyl chlorides, providing a direct route to Grayanoside A and its analogues without the need for protecting groups on the glucose core. researchgate.netresearchgate.net

Synthesis of Related Phenylpropanoid Glycosides: The synthetic strategies developed for this compound are broadly applicable to a wide range of phenylpropanoid glycosides. researchgate.netresearchgate.net For example, an efficient three-step synthesis was developed for both this compound and Calceolarioside A. researchgate.netthieme-connect.com This approach utilized a chiral 4-pyrrolidinopyridine organocatalyst to achieve direct and regioselective O-4 cinnamoylation of an unprotected 2-phenylethyl-β-D-glucoside. researchgate.netthieme-connect.com This method avoids multiple protection/deprotection steps, making the synthesis more efficient. researchgate.net The synthesis of other related natural products, such as Multifidosides A and C, has also been accomplished using similar final-stage, site-selective acylation strategies. jst.go.jpresearchgate.net

The table below compares the key acylation step in the synthesis of this compound and its C-6 isomer, Grayanoside A.

| Target Compound | Acylation Position | Catalyst/Method | Key Feature | Reference |

| This compound | C-4 (secondary OH) | Chiral organocatalyst | Direct O-4 acylation on unprotected glucoside. | researchgate.netthieme-connect.com |

| Grayanoside A | C-6 (primary OH) | Me₂SnCl₂ | Regioselective O-6 acylation on unprotected glucoside. | researchgate.netresearchgate.net |

Investigation of Biological Activities and Underlying Molecular Mechanisms of Syringalide B

Antioxidant and Free Radical Scavenging Capabilities

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The potential of a compound to act as an antioxidant is often a primary focus of its biological investigation.

To quantify the antioxidant capacity of a compound like Syringalide B, scientists employ a variety of in vitro assays. These tests measure the compound's ability to scavenge specific, stable free radicals in a controlled laboratory setting. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. nih.govnih.govresearchgate.net These methods are popular because they are relatively simple, fast, and reproducible. scielo.bre-jar.org The effectiveness of the antioxidant is often expressed as an IC₅₀ value, which indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value corresponds to a higher antioxidant activity.

While general studies confirm that phenylpropanoid glycosides as a class possess antioxidant and free-radical scavenging activity, specific quantitative data from DPPH, ABTS, or ORAC assays detailing the IC₅₀ values for this compound are not extensively documented in the available scientific literature. researchgate.net

Table 1: Common In Vitro Antioxidant Capacity Assays

| Assay Name | Principle | Radical Source | Measurement |

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Spectrophotometric (Absorbance at ~517 nm) |

| ABTS Assay | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant. The radical is blue-green and loses its color upon reduction. | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Spectrophotometric (Absorbance at ~734 nm) |

| ORAC Assay | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH. nih.gov | AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) | Fluorometric (Measures decay of fluorescence over time) |

The free radical scavenging activity of antioxidants primarily occurs through two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable antioxidant radical (A•). The bond dissociation enthalpy (BDE) is a key parameter for this mechanism; a lower BDE indicates a greater propensity for hydrogen donation. mdpi.com

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates a single electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer (PT). The ionization potential (IP) of the antioxidant is the critical factor in the initial electron transfer step. mdpi.com

These mechanisms are not mutually exclusive and can occur simultaneously, depending on the structure of the antioxidant, the nature of the free radical, and the solvent used. mdpi.com While it is proposed that the phenolic hydroxyl groups present in the structure of phenylpropanoid glycosides like this compound are responsible for their antioxidant activity through these mechanisms, specific experimental or computational studies confirming the dominant mechanism for this compound are limited. researchgate.net

In vitro Assays for Radical Scavenging Activity

Anti-inflammatory Modulatory Effects

Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens or damaged cells. While acute inflammation is a protective mechanism, chronic inflammation can lead to various diseases. Compounds that can modulate this response are of significant therapeutic interest.

The anti-inflammatory potential of compounds is frequently assessed using cellular models. A common model involves using macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. e-jar.orgnih.gov LPS stimulation triggers a strong inflammatory response in these cells, leading to the production of various inflammatory mediators. nih.gov Researchers can then treat these cells with the test compound to determine if it can reduce the inflammatory response. Some literature mentions the investigation of this compound in LPS-stimulated microglial cells (BV2), another relevant cell type for neuro-inflammation, but detailed findings are scarce. dntb.gov.ua

During an inflammatory response, cells release a variety of chemical signals known as inflammatory mediators. These include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) that produce other inflammatory molecules like nitric oxide (NO) and prostaglandins. sinobiological.comfrontiersin.orgnih.gov

Anti-inflammatory compounds often work by inhibiting the production of these pro-inflammatory mediators. nih.govarchivesofmedicalscience.com They may achieve this by interfering with key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the genetic expression of many inflammatory mediators. Although related phenylpropanoid glycosides have been shown to suppress LPS-induced inflammatory responses in macrophage cells, specific data detailing the direct effect of this compound on the production of specific cytokines (TNF-α, IL-6, etc.) or its influence on key inflammatory pathways remains limited in published studies. dntb.gov.ua

Table 2: Key Inflammatory Mediators

| Mediator | Primary Function in Inflammation |

| TNF-α | A major pro-inflammatory cytokine that can induce fever, apoptosis, and the production of other inflammatory mediators. sinobiological.com |

| IL-6 | A cytokine with both pro- and anti-inflammatory roles; stimulates the acute phase response and is involved in immune cell differentiation. frontiersin.org |

| IL-1β | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. sinobiological.com |

| Nitric Oxide (NO) | A signaling molecule produced by iNOS in macrophages; high levels contribute to inflammation and cytotoxicity. |

| Prostaglandins | Lipid compounds produced by COX enzymes that contribute to vasodilation, fever, and pain. |

Assessment in Cellular Models of Inflammation

Neuroprotective Research

Neuroprotection refers to strategies that preserve neuronal structure and function. Given the roles of oxidative stress and inflammation in the progression of neurodegenerative diseases, compounds with antioxidant and anti-inflammatory properties are often investigated for their neuroprotective potential. mednexus.org

Research in this area frequently utilizes in vitro models, such as the human neuroblastoma cell line SH-SY5Y. mednexus.orgpreprints.org These cells can be differentiated into a neuron-like phenotype and then subjected to neurotoxic insults, such as exposure to oxidative stress-inducing agents (e.g., hydrogen peroxide) or neurotoxic peptides like beta-amyloid, to mimic the cellular damage seen in neurodegenerative conditions. nih.govjsurgmed.com Scientists then assess whether pre-treatment with a test compound can protect the cells from death and dysfunction.

While other natural glycosides have demonstrated neuroprotective effects in SH-SY5Y cell models by reducing oxidative stress and apoptosis, dedicated studies investigating the specific neuroprotective capabilities of this compound are not widely available in the current body of scientific literature. nih.govchemfaces.cn Therefore, its potential to mitigate neuronal damage remains an area requiring further investigation.

Studies in Cellular and Animal Models of Neurological Injury

Antitumor and Antiproliferative Investigations (in non-human models)

This compound and related phenylpropanoid glycosides have demonstrated potential antitumor and antiproliferative activities in various in vitro studies. researchgate.netresearchgate.net

Studies have indicated the antiproliferative properties of compounds related to this compound against certain cancer cell lines. For example, benzoxazinoids isolated from Scoparia dulcis have shown antiproliferative activity against the DU-145 human prostate cancer cell line. jst.go.jp While direct studies on this compound's effect on osteosarcoma cells are not detailed in the provided results, the broader class of phenylpropanoid glycosides has been noted for its antitumor activities. researchgate.netnih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research on a phenylethanoid glycoside-enriched extract from Clerodendrum chinense leaves, which contains related compounds, suggests that its anticancer effects may be mediated through the induction of apoptosis. dntb.gov.ua Molecular docking studies have pointed towards the involvement of the pro-apoptotic regulator BAX. dntb.gov.ua Furthermore, related compounds have been shown to inhibit cell apoptosis in certain contexts. aginganddisease.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. clevelandclinic.orgfrontiersin.org The vascular endothelial growth factor (VEGF) signaling pathway is a major regulator of angiogenesis. frontiersin.org Anti-angiogenic therapies often work by disrupting this pathway, for instance, by blocking VEGF from binding to its receptors. clevelandclinic.org

In hypoxic conditions often found in tumors, the hypoxia-inducible factor 1-alpha (HIF-1α) is upregulated, which in turn drives the expression of pro-angiogenic genes like VEGF. amegroups.org While direct evidence for this compound's effect on these specific pathways is not available in the search results, some phenylpropanoid glycosides have been noted for their antiangiogenic properties. agrisearch.cn The ability to interfere with angiogenesis represents a significant area of investigation for potential anticancer compounds. ucsf.edu

Induction of Apoptosis in Specific Cell Lines

Other Biological Activities under Investigation

Beyond neuroprotection and anticancer research, this compound and its class of compounds, phenylethanoid glycosides, are known to possess a wide range of other biological activities. These include anti-inflammatory, antioxidant, immunomodulatory, antibacterial, and antiviral properties. researchgate.netresearchgate.netresearchgate.netnih.gov

The anti-inflammatory effects are often linked to the inhibition of pathways such as the NF-κB and MAPK pathways. nih.gov For example, some related compounds have been shown to reduce the expression of inflammatory mediators. mdpi.com The antioxidant activity is another well-documented property, contributing to their protective effects against cellular damage caused by free radicals. nih.gov Furthermore, some phenylethanoid glycosides have demonstrated immunomodulatory effects. aginganddisease.org

Table of Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Model/System | Observed Effects/Mechanisms | References |

|---|---|---|---|

| Neuroprotection | Animal model of spinal cord ischemia | Reduced oxidative stress and apoptosis (via related compound syringaldehyde). | nih.gov |

| Antiproliferative | DU-145 human prostate cancer cell line | Inhibition of cell proliferation (by related benzoxazinoids). | jst.go.jp |

| Apoptosis Induction | Cancer cell lines | Potential involvement of the BAX regulator (by related phenylethanoid glycosides). | dntb.gov.ua |

| Anti-angiogenesis | General studies on phenylpropanoid glycosides | Noted as a biological activity of the compound class. | agrisearch.cn |

| Anti-inflammatory | Various models | Inhibition of NF-κB and MAPK pathways. | nih.gov |

| Antioxidant | In vitro assays | Free radical scavenging activity. | nih.gov |

| Immunomodulatory | General studies | Reported as a property of phenylethanoid glycosides. | aginganddisease.org |

Immunomodulatory Properties

Phenylethanoid glycosides as a group are recognized for their immunomodulatory capabilities, suggesting that this compound may possess similar activities. researchgate.netthieme-connect.comnih.govresearchgate.net The immunomodulatory effects of PhGs are diverse, encompassing the ability to enhance or suppress immune responses through various mechanisms. researchgate.netresearchgate.net

Research on crude PhG extracts and isolated compounds has demonstrated their potential to influence both cellular and humoral immunity. For instance, a study on crude phenylethanoid glycosides from Ligustrum purpurascens showed a significant increase in serum hemolysin antibody levels in mice, indicating an enhancement of the humoral immune response. researchgate.net The same study also reported increased activity of natural killer (NK) cells and enhanced macrophage (MΦ) phagocytosis, pointing to a stimulation of cellular immunity. researchgate.net Other studies have noted that PhGs can modulate the function of dendritic cells, which are crucial for initiating adaptive immune responses. nih.gov The molecular structure of PhGs, with their multiple phenolic hydroxyl groups, is believed to contribute to these biological activities. researchgate.net Although direct experimental data for this compound is lacking, its structural classification as a PhG makes it a candidate for possessing immune-influencing properties. researchgate.netresearchgate.net

Potential Effects on Enzymes and Cytokines

The interaction of phenylethanoid glycosides with various enzymes and their influence on cytokine production are key aspects of their molecular mechanisms. nih.govresearchgate.net These interactions underpin many of their observed pharmacological effects, such as anti-inflammatory and neuroprotective activities. researchgate.netfrontiersin.org

Effects on Enzymes

PhGs have been identified as inhibitors of several enzymes. nih.govthieme-connect.com For example, some PhGs have shown inhibitory activity against mushroom tyrosinase and acetylcholinesterase (AChE). researchgate.net Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a target for managing neurological conditions. In silico molecular docking studies have explored the potential for PhGs like verbascoside (B1683046) to bind to and inhibit enzymes relevant to insect physiology, such as AChE and prophenoloxidase (PPO), suggesting a structural basis for enzyme inhibition within this class of compounds. mdpi.comresearchgate.net While specific enzyme inhibition constants for this compound are not available, its shared structural motifs with other active PhGs suggest it could be investigated for similar inhibitory activities. researchgate.net

Interactive Table: Enzyme Inhibition by Select Phenylethanoid Glycosides (Note: Data for this compound is not available. The following data for related compounds is illustrative of the potential activity of this chemical class.)

| Compound | Target Enzyme | Inhibition Metric | Value | Source |

| Verbascoside | Acetylcholinesterase (AChE) | Theoretical Affinity (MolDock Score) | -144.38 | mdpi.com |

| Verbascoside | Prophenoloxidase (PPO) | Theoretical Affinity (MolDock Score) | -108.99 | mdpi.com |

Effects on Cytokines

Cytokines are signaling proteins that mediate inflammatory and immune responses. explorationpub.commedcraveonline.com Dysregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 is associated with chronic inflammatory conditions. researchgate.netnih.gov Several studies have shown that various phenylethanoid glycosides can significantly down-regulate the production of these pro-inflammatory cytokines. frontiersin.orgfrontiersin.org For example, in cell models stimulated with inflammatory agents, PhGs like acteoside and poliumoside (B1235242) have been shown to reduce the mRNA expression and secretion of IL-1β, IL-6, and IL-8. frontiersin.orgfrontiersin.org The underlying mechanism for this anti-inflammatory effect often involves the inhibition of key signaling pathways, such as the nuclear factor kappa-B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. researchgate.netfrontiersin.org Given its classification as a PhG, this compound could potentially exert similar anti-inflammatory effects by modulating cytokine production.

Insecticidal Property Studies

Natural products are a significant source of compounds with insecticidal properties, offering alternatives to synthetic pesticides. journalajriz.com The phenylethanoid glycoside class has been investigated for its potential in pest management. mdpi.commdpi.com

Studies have demonstrated that extracts containing PhGs, as well as isolated compounds, can exhibit insecticidal, antifeedant, and growth-regulating activities against various insect pests. mdpi.comresearchgate.net For example, an extract from Scutellaria pinnatifida, which contains Syringalide A (a closely related compound to this compound), was evaluated for its insecticidal properties. mui.ac.ir The n-hexane extract of the plant demonstrated contact toxicity against the merchant grain beetle, Oryzaephilus mercator. mui.ac.ir

The proposed mechanisms for the insecticidal action of PhGs include the disruption of crucial physiological processes. In silico studies suggest that PhGs may act as multitarget inhibitors, theoretically binding to essential insect enzymes and receptors like acetylcholinesterase (AChE), prophenoloxidase (PPO), and the ecdysone (B1671078) receptor (EcR). mdpi.comresearchgate.netnih.gov The ecdysone receptor is vital for insect molting and development, making it an attractive target for insecticides. mdpi.com While direct studies on the insecticidal activity of this compound have not been reported, the findings for related compounds and extracts provide a basis for its potential investigation as a bioinsecticide.

Interactive Table: Insecticidal Activity of an Extract Containing a Related Phenylethanoid Glycoside (Note: This data is for a crude extract containing Syringalide A, not purified this compound.)

| Extract | Target Insect | Concentration | Mortality (%) | Exposure Time (h) | Source |

| Scutellaria pinnatifida n-hexane extract | Oryzaephilus mercator | 5 mg/mL | 10 | 4 | mui.ac.ir |

| Scutellaria pinnatifida n-hexane extract | Oryzaephilus mercator | 10 mg/mL | 15 | 4 | mui.ac.ir |

| Scutellaria pinnatifida n-hexane extract | Oryzaephilus mercator | 15 mg/mL | 40 | 4 | mui.ac.ir |

Advanced Analytical and Spectroscopic Characterization Techniques Applied to Syringalide B Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including complex glycosides. eurekaselect.comresearchgate.netweebly.com It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. weebly.com For Syringalide B, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. researchgate.netnumberanalytics.com

The structural analysis of this compound typically begins with 1D NMR experiments, namely proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. numberanalytics.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their coupling relationships. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present. weebly.com

To resolve the complexities of overlapping signals and establish definitive connections within the molecule, 2D NMR experiments are employed. mnstate.educreative-biostructure.com These techniques spread spectral information across two frequency dimensions, enhancing resolution and revealing correlations between nuclei. creative-biostructure.comasahilab.co.jp Key 2D NMR experiments used in the analysis of this compound include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing the proton networks within the sinapyl alcohol and glucose moieties of this compound. numberanalytics.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon atom. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly vital for connecting the distinct structural fragments of this compound, such as linking the sinapyl alcohol aglycone to the glucose unit and identifying the position of the feruloyl group. numberanalytics.com

The following table summarizes the ¹H and ¹³C NMR spectral data for a synthetic this compound, which confirms its structure.

Data sourced from synthesis and structural confirmation studies. researchgate.net

A critical aspect of characterizing phenylpropanoid glycosides like this compound is determining the precise location of glycosidic and ester linkages. nih.gov NMR spectroscopy, particularly the HMBC experiment, is the definitive tool for this purpose.

The glycosidic bond connects the sinapyl alcohol aglycone to the glucose unit. The HMBC spectrum shows a correlation between the anomeric proton of the glucose (H-1') and the C-9 carbon of the sinapyl alcohol moiety, confirming the C9-O-C1' linkage.

The position of the feruloyl group on the glucose ring is also established using HMBC. A key correlation is observed between the H-4' proton of the glucose unit and the carbonyl carbon (C-9'') of the ferulic acid moiety. This correlation unequivocally proves that the acylation occurs at the C-4' hydroxyl group of the glucose. During some synthetic routes, it has been observed that acyl migration can occur, for instance from the C-4 to the C-6 position, highlighting the importance of final spectroscopic verification.

Application of 1D and 2D NMR for Assignment of Functional Groups and Linkages

Mass Spectrometry (MS) for Molecular Characterization and Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. mdpi.comspectralworks.com It is a complementary technique to NMR for the structural elucidation of this compound. numberanalytics.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govdntb.gov.ua This precision allows for the determination of a unique elemental formula from the measured mass. For this compound, HRMS is used to confirm its molecular formula, C₃₁H₃₈O₁₃. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it an indispensable tool for confirming the identity of a newly synthesized or isolated compound. dntb.gov.uanationalmaglab.org

Illustrative data based on typical HRMS analysis for compounds of this class. unt.edu

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. premierbiosoft.comwikipedia.org This process provides valuable structural information by revealing how the molecule breaks apart. nih.govnih.gov

In the analysis of this compound, the fragmentation pattern helps to confirm the sequence and connectivity of the molecular subunits. Common fragmentation events for glycosides include:

Glycosidic Bond Cleavage: The bond between the sugar and the aglycone is often labile and cleaves readily. This results in fragment ions corresponding to the aglycone (sinapyl alcohol) and the acylated sugar (feruloyl-glucose). torontech.comjfda-online.com

Ester Bond Cleavage: The ester linkage between the ferulic acid and the glucose can also break, leading to the loss of the feruloyl group.

Cross-ring Cleavage: Fragmentation can also occur within the sugar ring itself, providing further structural detail. nih.gov

Analyzing these specific fragmentation pathways allows researchers to piece together the molecule's structure, corroborating the findings from NMR spectroscopy. nih.govtorontech.com

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to separate, identify, and quantify each component in a mixture. lcms.cz In the context of this compound research, HPLC is primarily used to assess the purity of synthetic or isolated samples and to quantify the amount of the compound. medicinescience.orgnih.gov

A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a stationary phase, carried by a liquid mobile phase. lcms.cz Components separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the components as they elute, producing a chromatogram where each peak corresponds to a different component.

The purity of a this compound sample is typically determined by the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. lcms.cz For quantification, a calibration curve is created by analyzing standards of known concentrations. nih.gov This method is crucial for ensuring the quality and consistency of the material used in further studies.

Table represents typical conditions for the analysis of phenylpropanoid glycosides by RP-HPLC. medicinescience.org

Development of Robust HPLC Methods for Phenylethanoid Glycosides

The analysis of phenylethanoid glycosides (PhGs), the class of compounds to which this compound belongs, presents analytical challenges due to their structural similarity. akjournals.com Developing a robust HPLC method is crucial for achieving adequate separation and accurate quantification. asianjpr.com The process involves careful selection and optimization of the stationary phase, mobile phase composition, and detection parameters. mastelf.comglobalresearchonline.net

Reversed-phase HPLC (RP-HPLC) is the most common approach for the separation of PhGs. mastelf.com C18 columns are frequently employed as the stationary phase due to their versatility in separating non-polar to moderately polar compounds. mastelf.com The mobile phase typically consists of a mixture of an aqueous component (often water with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). globalresearchonline.net

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally necessary to resolve the complex mixture of PhGs found in natural extracts. mastelf.com This is because PhGs encompass a range of polarities, and a gradient program allows for the sequential elution of these compounds with good resolution and reasonable analysis time. researchgate.net For instance, a gradient might start with a low percentage of acetonitrile to retain and separate the more polar glycosides, with the concentration gradually increasing to elute the less polar compounds. mdpi.com

Table 1: Example HPLC Parameters for Analysis of Phenylethanoid Glycosides

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | mdpi.com |

| Mobile Phase A | Water with 0.1% (v/v) Formic Acid | mdpi.com |

| Mobile Phase B | Acetonitrile | mdpi.com |

| Flow Rate | 0.5 - 1.2 mL/min | |

| Elution Mode | Gradient | mastelf.comresearchgate.net |

| Detection | Diode Array Detector (DAD) or UV Detector | nih.govtandfonline.com |

| Detection Wavelength | ~280 nm and ~330 nm | researchgate.net |

Integration with Mass Spectrometry (HPLC-MS) for Comprehensive Analysis

While HPLC with UV detection is excellent for separation and quantification, its identification capabilities are limited. akjournals.com The integration of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the unambiguous identification and structural characterization of compounds like this compound. measurlabs.com This hyphenated technique combines the superior separation power of HPLC with the high sensitivity and specificity of MS, which provides information on the molecular weight and fragmentation pattern of the analytes. measurlabs.commdpi.com

In the analysis of PhGs, electrospray ionization (ESI) is a commonly used interface as it is a soft ionization technique suitable for polar and thermally labile molecules. researchgate.net Analysis can be performed in both positive and negative ion modes to maximize the information obtained. mdpi.com For example, negative ion mode is often used to detect deprotonated molecules [M-H]⁻, which is common for phenolic compounds. mdpi.com

Tandem mass spectrometry (MS/MS) further enhances structural elucidation. nih.gov In an MS/MS experiment, a specific ion (a precursor ion, e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are analyzed. researchgate.net This fragmentation pattern provides a fingerprint that is highly specific to the molecule's structure, allowing for the differentiation of isomers and the identification of substituent groups and the glycosidic linkages. researchgate.net For PhGs, fragmentation often involves the neutral loss of sugar moieties (like rhamnose or glucose) and cleavage of the ester bond, providing key structural information. researchgate.net

Table 2: Common Mass Spectrometry Findings in Phenylethanoid Glycoside Analysis

| Ionization Mode | Observed Ions | Structural Information Gained | Reference |

|---|---|---|---|

| Negative ESI | [M-H]⁻ (Deprotonated molecule) | Molecular Weight Determination | mdpi.com |

| Positive ESI | [M+H]⁺ (Protonated molecule), [M+Na]⁺ (Sodium adduct) | Molecular Weight Confirmation | mdpi.com |

| MS/MS Fragmentation | Neutral loss of sugar units (e.g., -162 Da for hexose, -146 Da for deoxyhexose) | Identification of sugar components | researchgate.net |

| MS/MS Fragmentation | Ions corresponding to the aglycone (e.g., caffeic acid moiety) | Characterization of the core phenolic structure | akjournals.com |

Other Spectroscopic Methods (e.g., UV-Vis) in Support of Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental and accessible technique in the analysis of this compound and related PhGs. holodiag.com Its primary application is as a detection method in HPLC systems, often as part of a Diode Array Detector (DAD) which can acquire full UV-Vis spectra for each peak in a chromatogram. tandfonline.com This capability is valuable for assessing peak purity and for preliminary identification of compound classes. libretexts.org

The UV-Vis spectrum of a phenylethanoid glycoside is dictated by its chromophores, primarily the aromatic rings and associated conjugated systems of the phenylethanoid and acyl moieties. researchgate.net Compounds containing a caffeoyl group, which is common in PhGs, typically exhibit two major absorption maxima. One is observed around 280-290 nm and another, more intense band, is seen at approximately 330 nm, corresponding to the cinnamoyl system. researchgate.net The specific position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings. researchgate.net For instance, the UV spectrum of a related compound, syringaldehyde, shows absorption maxima at 216 nm and 308 nm. sielc.com This spectral data, when compared against libraries or known standards, aids in the tentative identification of the compound class directly from the HPLC run. libretexts.org

Current Challenges and Future Research Directions in Syringalide B Studies

Challenges in Sustainable Sourcing and Production

A critical bottleneck in the development of Syringalide B for widespread use is the difficulty in obtaining large, consistent quantities of the pure compound. This challenge is twofold, encompassing both the limitations of natural extraction and the complexities of chemical synthesis.

This compound is naturally found in plants of the Syringa genus. d-nb.info However, relying on natural sources for large-scale production is fraught with difficulties. The concentration of this compound in these plants is often low, making the extraction process inefficient and low-yielding. nih.gov This low abundance is a common issue for many bioactive natural products. nih.gov

Furthermore, the extraction process itself presents several challenges. Conventional methods like decoction and maceration are often time-consuming and require large volumes of organic solvents, which raises environmental concerns. researchgate.net The chemical complexity of plant extracts, which contain a multitude of similar compounds, makes the isolation and purification of this compound a difficult and costly endeavor. brunel.ac.uk There is also a risk of degrading thermolabile compounds like this compound during extraction processes that involve heat. nih.gov

Table 1: Key Limitations of Natural Product Extraction for this compound

| Limitation | Description |

| Low Abundance | The concentration of this compound in plant sources is typically low, leading to poor yields. |

| Complex Mixtures | Plant extracts contain numerous related compounds, complicating the isolation and purification process. |

| Process Inefficiency | Traditional extraction methods are often slow and resource-intensive, requiring significant time and solvents. |

| Compound Stability | This compound may be susceptible to degradation under the conditions used in some extraction techniques. |

| Environmental Impact | The use of large quantities of organic solvents in extraction processes poses environmental and safety risks. |

Future research will need to focus on optimizing these synthetic pathways to improve efficiency and reduce costs, making large-scale production economically viable. worldpharmatoday.com This includes developing more efficient catalytic systems and minimizing the number of synthetic steps. acs.org

Biosynthetic production in microbial hosts presents another promising avenue. nih.gov The elucidation of the biosynthetic pathways of related phenylethanoid glycosides, such as echinacoside (B191147) and verbascoside (B1683046), provides a roadmap for engineering microorganisms to produce this compound. nih.govresearchgate.net This approach involves identifying and assembling the necessary genes for the this compound biosynthetic pathway into a suitable microbial chassis like E. coli or yeast. researchgate.netresearchgate.net While this technology is still developing, it holds the potential for sustainable and scalable production of this compound and its derivatives. nih.gov

Table 2: Comparison of Production Methods for this compound

| Production Method | Advantages | Disadvantages | Future Directions |

| Natural Extraction | Access to the natural form of the compound. | Low yield, complex purification, environmental concerns. nih.govnih.gov | Development of more efficient and sustainable extraction techniques. |

| Chemical Synthesis | Controlled production, high purity. | Complex multi-step processes, low overall yields, high cost. researchgate.netresearchgate.net | Optimization of synthetic routes, development of novel catalysts. acs.org |

| Biosynthesis | Potentially sustainable and scalable, environmentally friendly. | Requires complete elucidation of the biosynthetic pathway, optimization of microbial hosts. nih.govnih.gov | Pathway discovery and engineering in microbial systems. researchgate.net |

Limitations of Natural Product Extraction for Large-Scale Production

Elucidation of Comprehensive Biological Mechanisms

While preliminary studies have highlighted the potential bioactivities of this compound, a comprehensive understanding of its mechanisms of action at the cellular and molecular level is still lacking.

A crucial area of future research is the identification and validation of the specific cellular and molecular targets of this compound. The biological effects of a compound are dictated by its interactions with cellular components like proteins and enzymes. Identifying these binding partners is key to understanding its mechanism of action. nih.gov Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking simulations can be employed to pinpoint these targets. researchgate.net For example, molecular docking studies have been used to predict the binding of other polyphenolic compounds to protein targets like cyclooxygenase (COX) enzymes. researchgate.net Studies on similar phenylethanoid glycosides have identified targets such as Keap1, a key regulator of the antioxidant response. nih.gov Investigating whether this compound interacts with similar targets would be a logical starting point.

Once the molecular targets of this compound are identified, the next step is to unravel how these interactions modulate intracellular signaling cascades and, consequently, gene expression. Many natural compounds exert their effects by influencing key signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB, MAPK, and Nrf2 pathways. researchgate.netresearchgate.netnih.gov For instance, Forsythoside B, a related compound, has been shown to inhibit the NF-κB and p38-MAPK signaling pathways. researchgate.net Verbascoside has also been found to inhibit the activation of nuclear factor kappa B and the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net

Future studies should employ techniques like Western blotting and reporter gene assays to determine the effect of this compound on these and other signaling pathways. Furthermore, transcriptomic analyses, such as RNA sequencing, can provide a global view of the changes in gene expression induced by this compound, offering insights into the broader biological processes it affects. acs.org Long-term exposure to certain compounds can lead to alterations in gene expression, and understanding these changes is vital. acs.org

In-depth Investigation of Cellular and Molecular Targets

Exploration of this compound Analogues and Derivatives with Enhanced Bioactivity

To improve the therapeutic potential of this compound, the synthesis and evaluation of its analogues and derivatives are of great interest. By systematically modifying its chemical structure, it may be possible to enhance its bioactivity, improve its pharmacokinetic properties, and reduce potential toxicity.

The structure of phenylethanoid glycosides like this compound offers several points for modification, including the phenolic moieties, the central glucose unit, and the acyl group. rsc.org Structure-activity relationship (SAR) studies on related compounds have shown that even minor structural alterations can significantly impact biological activity. rsc.org For example, in the development of salidroside (B192308) analogues, modifications to the phenolic moiety and the glycosidic linker were explored to enhance activity. acs.org Similarly, a study on arylfluorosulfate derivatives found that the addition of different chemical groups could selectively enhance antibacterial or antifungal activity. acs.org

Future research should focus on creating a library of this compound analogues through targeted chemical synthesis. acs.org These new compounds can then be screened for improved activity in various bioassays. vdoc.pub This approach, which combines synthetic chemistry with biological testing, is a powerful strategy for lead optimization in drug discovery and could lead to the development of novel therapeutic agents based on the this compound scaffold. acs.orgresearchgate.net

Design and Synthesis of Novel Structures Based on SAR

The exploration of this compound and its therapeutic potential is intrinsically linked to the ability to synthesize the molecule and its derivatives. Structure-Activity Relationship (SAR) studies are crucial in guiding the design of new analogs with improved properties. ijpsr.comresearchgate.net SAR analysis helps to identify the chemical groups responsible for the biological effects of a molecule. ijpsr.com

The total synthesis of this compound, a phenylpropanoid monoglycoside, has been successfully achieved. researchgate.net One reported synthesis route utilized a benzyl-moiety as a temporary protecting group, allowing for the creation of this compound and its isomer, grayanoside A, through a common intermediate. researchgate.net Another approach involved the use of chloroacetyl and allyl as protective groups. researchgate.net These synthetic strategies are vital as they provide a means to produce the compound on a larger scale for bioactivity studies, which is often not feasible by relying solely on extraction from natural sources where it is found in low amounts. researchgate.net

While specific and extensive SAR studies on a wide range of this compound analogs are not yet broadly published, research on related phenylpropanoid glycosides and other natural compounds provides a framework for designing future derivatives. For instance, in studies of salidroside, a related glycosidic compound, analogs were synthesized by modifying three main parts: the phenolic moiety, the glycosyl ring, and the glycosidic linker. acs.org This systematic modification allowed researchers to explore how changes in the molecule's structure, such as altering the position of a hydroxyl group or substituting it with other groups, affected its biological activity. acs.org Similar strategies can be applied to this compound to develop novel structures. The design of new derivatives often focuses on creating compounds that mimic the transition state of enzymatic reactions they are intended to inhibit, a common strategy in developing enzyme inhibitors. researchgate.net

Future design and synthesis efforts for this compound analogs will likely focus on:

Modifying the Acyl Group: Altering the nature of the sinapoyl group could influence binding affinity and specificity to biological targets.

Altering the Glycosidic Linkage: Changes to the sugar moiety can impact solubility, stability, and interaction with cellular machinery.

By systematically synthesizing and testing new analogs, a comprehensive SAR for this compound can be established, paving the way for more potent and specific compounds. nih.govrsc.orgnih.gov

Evaluation of Modified Compounds for Improved Efficacy and Specificity

The ultimate goal of synthesizing novel analogs of this compound is to develop compounds with enhanced therapeutic properties. The evaluation of these modified structures is a critical step to determine if the intended improvements in efficacy and specificity have been achieved. nih.govnih.gov This process involves rigorous in vitro and in vivo testing.

For related natural product derivatives, modifications have been shown to improve physical properties and biological efficacy. For example, structural modifications to some compounds have been evaluated for their effects on water solubility, which can be a limiting factor for in vivo efficacy. researchgate.net In the development of analogs for salidroside, a novel compound was identified (C-30) that showed better efficacy in enhancing the accumulation of HIF-1α protein, a key factor in angiogenesis, compared to the parent compound. acs.org

The evaluation of modified this compound compounds would involve a battery of assays, including:

Enzyme Inhibition Assays: To test for increased potency against specific enzymatic targets.

Cell-Based Assays: To assess the activity and specificity in a more complex biological context, such as measuring anti-proliferative effects against cancer cell lines. researchgate.net

Bioavailability and Stability Studies: To determine if modifications have improved the compound's pharmacokinetic profile. nih.gov

The specificity of new analogs is a key concern. A desirable compound should have high potency for its intended target while exhibiting minimal off-target effects. For example, some chemical probes are known to inhibit multiple kinases, which can lead to ambiguous results about which target is responsible for an observed biological effect. nih.gov Therefore, comprehensive screening against a panel of related targets is essential to confirm the specificity of any new this compound derivative.

The table below summarizes potential evaluation strategies for modified this compound compounds, based on approaches used for similar molecules.

| Evaluation Parameter | Method | Purpose | Source |

| Efficacy | Cell Proliferation Assays (e.g., MTT assay) | To measure the cytotoxic or anti-proliferative effects on cancer cell lines. | researchgate.net |

| Enzyme Inhibition Kinetics (e.g., IC50 determination) | To quantify the inhibitory potency against a specific enzyme target. | researchgate.net | |

| In vivo animal models | To assess the therapeutic effect in a living organism. | mdpi.comnih.gov | |

| Specificity | Kinase/Protease Profiling | To screen the compound against a panel of related enzymes to identify off-target effects. | nih.gov |

| Target Engagement Assays | To confirm direct binding of the compound to its intended target within cells. | nih.govcaymanchem.com | |

| Physicochemical Properties | Solubility Studies | To measure the compound's solubility in aqueous solutions, impacting bioavailability. | researchgate.net |

| Stability Assays (e.g., in plasma or microsomes) | To evaluate the metabolic stability of the compound. | unipa.it |

Advanced Analytical Methodologies for Complex Matrices

Analyzing and quantifying this compound in complex matrices such as plant extracts, biological fluids, or environmental samples presents a significant challenge. wiley.comeurachem.org These matrices contain numerous interfering substances that can obscure the signal of the target analyte. Advanced analytical methodologies, particularly hyphenated techniques, are essential for achieving the required sensitivity and selectivity for trace analysis. researchgate.net

Development of Hyphenated Techniques for Trace Analysis

Hyphenated techniques are powerful analytical tools that combine a separation technique with a detection technique, offering enhanced analytical capabilities. researchgate.netslideshare.netijpsjournal.com For the analysis of this compound, the coupling of liquid chromatography (LC) with mass spectrometry (MS) is a particularly suitable approach. humanjournals.com

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating components within a complex mixture. ijpsjournal.com When coupled with Mass Spectrometry (LC-MS), it allows for not only the separation of this compound from matrix components but also its highly sensitive and specific detection based on its mass-to-charge ratio. humanjournals.com Further advancements, such as tandem mass spectrometry (LC-MS/MS), can provide structural information and even greater specificity, which is crucial for unambiguous identification and quantification at trace levels. humanjournals.com

Other hyphenated techniques could also be developed and applied for this compound analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This could be applicable if this compound is derivatized to increase its volatility. slideshare.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information of the separated compound, which is invaluable for identifying unknown metabolites or degradation products of this compound. researchgate.net

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): This offers a "green" alternative to normal-phase HPLC and can be effective for separating complex mixtures.

The table below outlines some hyphenated techniques with potential for the trace analysis of this compound.

| Technique | Separation Principle | Detection Principle | Advantages for this compound Analysis | Source |

| HPLC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High sensitivity and specificity for quantification in complex biological matrices. | humanjournals.com |

| LC-HRMS | Liquid Chromatography | High-Resolution Mass Spectrometry | Accurate mass measurement for confident identification of this compound and its metabolites. | chromatographytoday.com |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Provides detailed structural elucidation of the analyte post-separation. | researchgate.net |

| LC-DAD | Liquid Chromatography | Diode-Array Detection | Provides UV-Vis spectral information, aiding in peak identification and purity assessment. | slideshare.net |

The development of these methods requires careful optimization of both the separation and detection parameters to achieve the desired performance for analyzing this compound in various complex samples. journaljpri.com

Potential for this compound as a Research Probe in Chemical Biology

Chemical probes are small molecules used as tools to study biological processes and protein functions with high precision. nih.govcaymanchem.com They offer unique advantages, such as the ability to rapidly and reversibly modulate a protein's function, which is complementary to genetic techniques like CRISPR. nih.gov Given its defined chemical structure and biological activity, this compound has the potential to be developed into a valuable research probe.

To function as a high-quality chemical probe, a molecule should ideally possess several key attributes:

Potency: It should act at low concentrations.

Selectivity: It should interact with a specific target or a small number of targets with minimal off-target effects. nih.gov

Known Mechanism of Action: The way it modulates its target should be well understood. caymanchem.com

While research is still needed to fully characterize this compound against these criteria, its status as a natural product with demonstrated bioactivity makes it an intriguing starting point. researchgate.netjst.go.jp Chemical biology approaches often involve the synthesis of molecules to tune enzymatic activity or disrupt protein-protein interactions. csic.es If the specific molecular target of this compound's bioactivity (e.g., a particular enzyme it inhibits) can be definitively identified, the molecule could be used to probe the function of that target in various cellular pathways.

Furthermore, this compound could be modified to create more sophisticated chemical biology tools. For example, a "clickable" chemical handle (like an alkyne or azide (B81097) group) could be incorporated into its structure. This would allow for bioorthogonal reactions, enabling researchers to visualize the molecule within cells, identify its binding partners through pull-down experiments, or track its metabolic fate. nih.gov The development of this compound into a chemical probe could significantly advance our understanding of the biological pathways it modulates. helmholtz-hips.de

Gaps in Understanding in vivo Biological Activities (excluding human clinical trials)

While some phenylethanoid glycosides have been studied for their biological activities, there are significant gaps in our understanding of the specific in vivo effects of this compound. uib.no Much of the existing research on related compounds has focused on in vitro assays, such as antioxidant activity or enzyme inhibition. jst.go.jp For example, studies have shown that phenylethanoids can inhibit xanthine (B1682287) oxidase and lipid peroxidation in rat liver microsomes in vitro. jst.go.jp

However, in vitro activity does not always translate to in vivo efficacy. unipa.it A major gap is the lack of comprehensive preclinical studies in animal models to validate the observed in vitro effects of this compound and to discover new activities. Key unanswered questions include: